4,6-Dibromoindoline

Regioselective catalysis Cross-coupling Indole functionalization

4,6-Dibromoindoline (CAS 99910-50-6; C8H7Br2N; MW 276.96) is a dibrominated 2,3-dihydroindole derivative bearing bromine substituents at the 4- and 6-positions of the fused benzene ring. This halogenated heterocyclic scaffold serves as a versatile synthetic intermediate in organic synthesis and pharmaceutical research, with applications spanning cross-coupling reactions, regioselective functionalization strategies, and as a precursor to bromoindole alkaloid frameworks.

Molecular Formula C8H7Br2N
Molecular Weight 276.96 g/mol
Cat. No. B11847903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromoindoline
Molecular FormulaC8H7Br2N
Molecular Weight276.96 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=CC(=C2)Br)Br
InChIInChI=1S/C8H7Br2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2
InChIKeyBMSSXPUHKOOGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromoindoline: Technical Baseline for Procurement and Research Selection


4,6-Dibromoindoline (CAS 99910-50-6; C8H7Br2N; MW 276.96) is a dibrominated 2,3-dihydroindole derivative bearing bromine substituents at the 4- and 6-positions of the fused benzene ring. This halogenated heterocyclic scaffold serves as a versatile synthetic intermediate in organic synthesis and pharmaceutical research, with applications spanning cross-coupling reactions, regioselective functionalization strategies, and as a precursor to bromoindole alkaloid frameworks. The compound is characterized by a predicted density of 2.048±0.06 g/cm³ and a melting point of 59.5 °C [1]. Its dual bromine substitution pattern confers distinct regiochemical reactivity compared to mono-brominated or alternatively substituted dibromoindoline isomers, which is the critical parameter for scientific selection in procurement contexts [2].

Why Generic Substitution Fails: 4,6-Dibromoindoline Regiochemistry Dictates Synthetic Utility


Generic substitution among bromoindoline isomers is not scientifically valid because bromine substitution patterns fundamentally dictate regiochemical reactivity and downstream synthetic accessibility. The 4,6-dibromo substitution pattern enables chemoselective functionalization at C4 versus C6 positions under controlled catalytic conditions, as demonstrated by Pd(OAc)2/rac-BINAP-mediated regioselective hydrodebromination studies that selectively yield 4-bromoindoles from 4,6-dibromoindole precursors [1]. In contrast, alternative isomers such as 5,6-dibromoindoline exhibit distinct reactivity profiles and are directed toward different synthetic applications, including Tyrian purple analog synthesis . Similarly, 4,7-dibromoindoline (CAS 1247985-30-3) and 5,7-dibromoindoline possess fundamentally different electronic and steric environments that alter cross-coupling selectivity and biological target engagement. Substituting any of these isomers for 4,6-dibromoindoline would compromise regiochemical fidelity in synthetic routes and invalidate structure-activity relationship (SAR) studies dependent on the 4,6-substitution pattern. The quantitative evidence below establishes the specific, measurable differentiation that justifies intentional procurement of 4,6-dibromoindoline over its closest analogs.

4,6-Dibromoindoline: Quantifiable Differentiation Evidence Guide


Regioselective Hydrodebromination: 4,6-Dibromoindole → 4-Bromoindole Differentiation

4,6-Dibromoindole derivatives (the oxidized analog of the target compound) undergo regioselective hydrodebromination using a Pd(OAc)2/rac-BINAP catalytic system to yield 4-bromoindoles with high regioselectivity, preferentially removing the C6 bromine atom while preserving the C4 bromine. This establishes 4,6-dibromoindoline as a strategic intermediate for synthesizing 4-bromoindoles—a scaffold of significant pharmaceutical interest including the antihypertensive agent indolodioxane U86192A [1]. The methodology was applied to the enantioselective synthesis of U86192A, demonstrating practical pharmaceutical relevance [1]. In contrast, alternative isomers like 5,6-dibromoindoline are not documented to undergo analogous regioselective mono-debromination with comparable positional selectivity.

Regioselective catalysis Cross-coupling Indole functionalization

Physicochemical Differentiation: Density and Melting Point Versus Unsubstituted Indoline

4,6-Dibromoindoline exhibits significantly altered physicochemical properties compared to the unsubstituted indoline parent scaffold. The introduction of two bromine atoms at the 4- and 6-positions increases the predicted density to 2.048±0.06 g/cm³ [1] and establishes a measurable melting point of 59.5 °C [1]. In contrast, unsubstituted indoline has a substantially lower density and remains a liquid at room temperature [2]. This physical differentiation has direct implications for handling, storage conditions, and formulation considerations in both research and process development settings.

Physicochemical characterization Structural properties Formulation

Isomeric Differentiation: 4,6-Dibromoindoline Versus 5,6-Dibromoindoline in Synthetic Utility

The 4,6-dibromo substitution pattern confers distinct synthetic utility compared to the 5,6-dibromo isomer. 4,6-Dibromoindoline/indole derivatives are documented to undergo regioselective hydrodebromination yielding 4-bromoindole scaffolds applicable to pharmaceutical synthesis including U86192A [1]. Conversely, 5,6-dibromoindoline is primarily documented as a precursor for Tyrian purple analogs, specifically 5,5',6,6'-tetrabromoindigo and related indirubins . These divergent applications arise from the electronic and steric differences between the 4,6- and 5,6-substitution patterns, which direct orthogonal synthetic pathways. No evidence suggests these isomers are interchangeable in either the Pd-catalyzed hydrodebromination or Tyrian purple analog synthesis contexts.

Isomer comparison Synthetic building blocks Regiochemistry

Marine Alkaloid Scaffold Relevance: Convolutamydine Framework and Halogenation Pattern

The 4,6-dibromoindoline-2-one scaffold (the oxidized 2-oxo derivative) is present in the marine alkaloid convolutamydine family (A, B, C, and E), which were isolated from the bryozoan Amathia convoluta [1]. Convolutamydine E specifically contains the 4,6-dibromoindoline-2-one core with a hydroxyethyl substituent at C3 [2]. The 4,6-dibromination pattern is structurally conserved across multiple congeners, suggesting this specific halogenation pattern is biosynthetically relevant and may contribute to biological activity. In contrast, other dibromoindoline isomers (e.g., 5,6- or 4,7-dibromo) are not represented in the convolutamydine natural product family, indicating a structural specificity for the 4,6-pattern in this class of marine alkaloids.

Marine natural products Alkaloid synthesis Bioactive scaffolds

4,6-Dibromoindoline: Validated Research and Industrial Application Scenarios


Synthesis of 4-Bromoindole Pharmaceutical Intermediates via Regioselective Hydrodebromination

4,6-Dibromoindoline (or its oxidized indole form) serves as a strategic precursor for synthesizing 4-bromoindole derivatives through Pd(OAc)2/rac-BINAP-catalyzed regioselective hydrodebromination. This methodology selectively removes the C6 bromine while preserving the C4 bromine, enabling access to C4-functionalized indole scaffolds of pharmaceutical relevance, including the antihypertensive agent indolodioxane U86192A [1]. Alternative dibromoindoline isomers (5,6- or 4,7-substituted) do not provide this regioselective access to 4-bromoindoles. This application is validated by documented enantioselective total synthesis of U86192A using this exact methodology.

Marine Alkaloid Analog Synthesis: Convolutamydine Scaffold Construction

The 4,6-dibromoindoline core (as the 2-oxo derivative) constitutes the central scaffold of convolutamydine marine alkaloids A, B, C, and E, isolated from Amathia convoluta [1]. Researchers pursuing biomimetic synthesis, SAR studies, or analog development of convolutamydine-class compounds require the authentic 4,6-dibromination pattern to maintain structural fidelity to the natural product. Alternative dibromoindoline isomers lack representation in this alkaloid family and would not serve as valid surrogates for convolutamydine scaffold construction .

Differential Reactivity SAR Studies: 4,6- Versus 5,6-Dibromoindoline Comparison

For structure-activity relationship studies investigating the effect of bromine substitution pattern on biological activity or synthetic reactivity, 4,6-dibromoindoline provides a defined comparator against 5,6-dibromoindoline. The divergent documented applications—4,6-isomer for 4-bromoindole pharmaceutical intermediates [1] versus 5,6-isomer for Tyrian purple analog synthesis —enable controlled experimental designs where substitution pattern is the independent variable. Such comparative studies are essential for establishing SAR in medicinal chemistry programs targeting indoline-based therapeutics.

Cross-Coupling and C-H Functionalization Methodology Development

The 4,6-dibromoindoline scaffold offers a defined platform for developing and validating cross-coupling methodologies where regioselectivity between C4 and C6 bromine atoms is the key parameter. The documented ability to achieve chemoselective C-N bond formation and subsequent regioselective hydrodebromination [1] establishes this compound as a benchmark substrate for assessing new catalytic systems, ligand effects, and reaction conditions. The distinct electronic environment of the 4,6-pattern compared to 5,6- or 4,7-isomers provides a controlled variable for methodology development.

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